molecular formula C7H6D4N2O4 B1148604 THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL CAS No. 132523-94-5

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL

Cat. No.: B1148604
CAS No.: 132523-94-5
M. Wt: 190.19
Attention: For research use only. Not for human or veterinary use.
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Description

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL: is a deuterium-labeled derivative of thymine glycol, a modified nucleobase. It is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacokinetic studies .

Biochemical Analysis

Biochemical Properties

Thymine-Alpha,Alpha,Alpha,6-D4 Glycol plays a significant role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with various enzymes and proteins involved in these processes. For instance, it is recognized and excised by DNA glycosylases, such as endonuclease III and thymine DNA glycosylase, which initiate the base excision repair pathway . These interactions are crucial for maintaining genomic stability and preventing mutations.

Cellular Effects

This compound affects various types of cells by influencing cellular processes such as DNA repair, cell signaling, and gene expression. In cells, the presence of thymine glycol lesions can lead to the activation of DNA repair pathways, including base excision repair and nucleotide excision repair . These pathways help to restore the integrity of the DNA and ensure proper cellular function. Additionally, the compound can impact cell signaling pathways by inducing stress responses and altering gene expression profiles related to DNA damage response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with DNA repair enzymes. It acts as a substrate for DNA glycosylases, which recognize and remove the damaged base, creating an abasic site that is further processed by other enzymes in the repair pathway . This process involves the cleavage of the glycosidic bond between the damaged base and the sugar-phosphate backbone, followed by the recruitment of endonucleases, polymerases, and ligases to complete the repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that thymine glycol lesions can persist in DNA, leading to chronic activation of repair pathways and potential alterations in cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can be effectively used to study DNA repair mechanisms without causing significant toxicity . At higher doses, it may induce adverse effects such as increased mutation rates, cellular stress, and potential toxicity due to the accumulation of DNA lesions . These threshold effects are important for determining safe and effective dosages for research purposes.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and nucleotide metabolism. It interacts with enzymes such as DNA glycosylases and endonucleases, which are essential for the excision and processing of damaged bases . The compound’s incorporation into DNA allows for the study of metabolic flux and the dynamics of DNA repair processes, providing insights into the cellular response to oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL typically involves the incorporation of deuterium into thymine glycol. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of specialized equipment and processes to ensure the consistent incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions: THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized thymine derivatives, while reduction may produce reduced forms of thymine glycol .

Scientific Research Applications

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in DNA damage and repair studies to understand the effects of oxidative stress on nucleic acids.

    Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of drugs.

    Industry: Applied in the development of new pharmaceuticals and diagnostic tools

Properties

CAS No.

132523-94-5

Molecular Formula

C7H6D4N2O4

Molecular Weight

190.19

Synonyms

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL

Origin of Product

United States

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